9-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride is a chemical compound belonging to the benzodiazepine family, which is known for its psychoactive properties. Benzodiazepines are widely used in the treatment of anxiety, insomnia, and various neurological disorders. This specific compound features a bromine atom at the 9th position and is presented in its hydrochloride salt form, enhancing its solubility and stability in solution.
The compound is classified under the International Union of Pure and Applied Chemistry name as 9-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride with a unique identifier (CAS Number) of 2416235-93-1. It is cataloged in various chemical databases such as PubChem and Chemsrc, which provide detailed information on its structure and properties .
The synthesis of 9-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride typically involves several key steps:
In an industrial context, continuous flow reactors may be employed to maintain consistent reaction conditions and improve yield during synthesis. This method allows for better control over reaction parameters compared to traditional batch processes.
The reactions involving 9-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride primarily focus on its role as an intermediate in synthesizing various benzodiazepine derivatives. These derivatives are explored for their pharmacological properties.
The compound can participate in various chemical transformations typical of benzodiazepines. For instance:
The mechanism of action of 9-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances GABA's inhibitory effects. This modulation leads to increased neuronal inhibition and a calming effect on the nervous system—similar to other compounds within the benzodiazepine class .
While specific data such as boiling point or melting point are not readily available for this compound , it is known that hydrochloride salts generally exhibit improved solubility in water compared to their base forms.
The chemical properties include:
Relevant safety data indicates that it has been classified with a GHS07 pictogram and carries a warning signal due to potential hazards associated with handling brominated compounds.
9-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride has several applications across different fields:
Position-specific bromination at the C9 position of the 1,4-benzodiazepinone scaffold requires precise control of electronic and steric factors. Electrophilic aromatic substitution (EAS) remains the predominant method, with bromine (Br₂) in dichloromethane or acetic acid enabling regioselective functionalization. The electron-rich aromatic ring adjacent to the diazepinone nitrogen facilitates electrophilic attack, but the C9 position exhibits enhanced reactivity due to reduced steric hindrance compared to ortho-substituted positions. Catalyst-mediated protocols using Lewis acids like aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) improve regioselectivity and reduce dibromination byproducts [9]. For halogen-sensitive substrates, N-bromosuccinimide (NBS) in dimethylformamide at 0–25°C offers milder alternatives with comparable yields (75–92%) [5].
Table 1: Brominating Agents and Reaction Optimization Parameters
Brominating Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
---|---|---|---|---|
Bromine (Br₂) | Dichloromethane | 20–25 | 2–4 | 85–90 |
NBS | Dimethylformamide | 0–5 | 1–2 | 75–80 |
Br₂/FeBr₃ | Chloroform | 40–45 | 4–6 | 88–92 |
NBS/AIBN | Tetrahydrofuran | Reflux | 8–12 | 70–75 |
Optimization strategies focus on stoichiometry control (1.05–1.2 eq bromine source) and inert atmospheres to prevent oxidative decomposition. Post-reaction quenching with sodium thiosulfate eliminates residual bromine, while silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the monobrominated product. Microwave-assisted bromination reduces reaction times to <30 minutes but requires careful thermal management to avoid ring degradation [5].
Hydrochloride salt formation converts the lipophilic free base into a water-soluble crystalline solid, enhancing bioavailability for pharmacological studies. The free base is dissolved in anhydrous ethyl acetate or diethyl ether, and hydrogen chloride gas is bubbled through the solution at 0–5°C until precipitation initiates. Alternative approaches use concentrated hydrochloric acid in alcoholic solvents, though residual water risks hydrate formation [6]. The hydrochloride salt exhibits a solubility of >32 mg/mL in water, critical for in vitro assays, but is susceptible to the common ion effect in gastric fluid (0.1 M chloride ions), which may reduce dissolution by 40–60% [6] [8].
Table 2: Solubility Profile of 9-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one Hydrochloride
Medium | Solubility (mg/mL) | Temperature (°C) | Notes |
---|---|---|---|
Deionized water | 32–35 | 25 | Primary dissolution medium |
Simulated gastric fluid | 18–22 | 37 | Common ion effect reduces solubility |
Methanol | >100 | 25 | Organic solvent for processing |
Ethyl acetate | <0.5 | 25 | Free base precipitates in this medium |
Crystallization techniques employ anti-solvent addition (e.g., diisopropyl ether) under controlled cooling (2–8°C) to suppress salt disproportionation—a process where the hydrochloride dissociates into insoluble free base and hydrochloric acid under high chloride conditions [3]. Polymer additives like polyvinylpyrrolidone/vinyl acetate (20 mg/mL) inhibit precipitation during storage, while pH-stabilized suspensions maintain salt integrity [3]. Crystal habit modification via solvent tuning (ethanol/isopropanol mixtures) yields cubic crystals with improved flowability versus needle-like morphologies [8].
Continuous flow reactors address batch limitations in bromination and salt formation through enhanced mass/heat transfer and parameter precision. Microfluidic systems enable electrophilic bromination at residence times of <5 minutes using Br₂-dimethylformamide solutions (0.1 M), with in-line quenching by sodium thiosulfate minimizing bromine hazards [2]. For hydrochloride salt formation, two-phase systems integrate free base dissolution in ethanol with gaseous hydrogen chloride infusion across PTFE membrane contactors, achieving >95% conversion at flow rates of 10 mL/min [3].
Table 3: Batch vs. Continuous Flow Process Metrics
Parameter | Batch Reactor | Continuous Flow Reactor | Advantage |
---|---|---|---|
Bromination time | 2–4 hours | 4–6 minutes | 25–30x faster kinetics |
HCl salt yield | 80–85% | 92–95% | Reduced side reactions |
Temperature control | ±5°C variance | ±0.5°C variance | Improved regioselectivity |
Scale-up feasibility | Limited by heat transfer | Linear via numbering up | No re-optimization required |
Reactor optimization includes copper-catalyzed C–N coupling for benzodiazepine ring formation prior to bromination, where CuI/N,N-dimethylglycine in 1,4-dioxane at 90°C achieves 91–98% yield in flow versus 75–85% in batch [2]. Solid-handling modules with ultrasonic crystallizers prevent clogging during salt isolation, enabling end-to-end integrated synthesis.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1